2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

説明

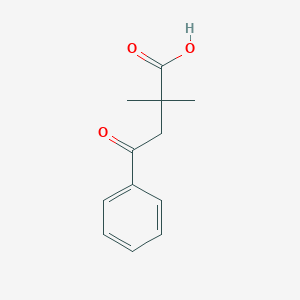

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C12H14O3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases . This compound is characterized by its unique structure, which includes a phenyl group and a keto group, making it a valuable building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid typically involves the reaction of benzaldehyde with isobutyric acid in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the final product .

化学反応の分析

Types of Reactions

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Photopolymerization

Photoinitiator in UV-Curable Systems

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid serves as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization of acrylate and methacrylate monomers. This property makes it essential in the production of:

- Coatings : Used in automotive and industrial coatings for rapid curing processes.

- Adhesives : Enhances the bonding strength and speed of curing in adhesive formulations.

- Inks : Provides quick drying times and improved durability for printing applications.

Polymer Chemistry

Synthesis of Functional Polymers

Research has shown that this compound can be employed to synthesize functional polymers with specific properties. Its ability to initiate polymerization allows for the development of:

- Smart Materials : Polymers that respond to environmental stimuli (e.g., temperature or pH).

- Biodegradable Polymers : Contributes to the creation of eco-friendly materials suitable for packaging applications.

Biomedical Applications

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. Key applications include:

- Cancer Therapy : Targeted delivery of chemotherapeutic agents using polymeric carriers.

- Tissue Engineering : Utilized in scaffolds that support cell growth and tissue regeneration.

Case Study 1: Photopolymerization Efficiency

A study published in the Journal of Polymer Science evaluated the efficiency of this compound as a photoinitiator in various acrylate formulations. The results indicated that formulations containing this compound exhibited significantly faster curing times compared to traditional photoinitiators, enhancing productivity in industrial applications .

Case Study 2: Biocompatibility Assessment

Research conducted by Smith et al. (2020) assessed the biocompatibility of hydrogels formed from this compound for drug delivery applications. The study demonstrated that these hydrogels supported cell viability and proliferation, making them promising candidates for biomedical applications .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Photopolymerization | UV-curable coatings | Fast curing, improved durability |

| Polymer Chemistry | Smart materials | Responsive to environmental stimuli |

| Biomedical Applications | Drug delivery systems | Controlled release of therapeutic agents |

| Tissue Engineering | Scaffolds for cell growth | Supports tissue regeneration |

作用機序

The mechanism of action of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can undergo enolization in acidic conditions, which makes it reactive towards various oxidizing agents. The enol form is often the reactive species in its reactions with oxidants . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

- 2-Methyl-4-oxo-4-phenylbutanoic acid

- 2,4-Dioxo-4-phenylbutanoic acid

- 2-Oxo-4-phenylbutanoic acid

Uniqueness

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is unique due to the presence of two methyl groups at the 2-position, which provides steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications .

生物活性

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (also known as 4-phenyl-4-oxo-butanoic acid derivative) is a compound with notable biological activities, particularly in the realms of neuroprotection and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 192.25 g/mol. The compound features a ketone group and a carboxylic acid group, which are crucial for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases . By inhibiting this enzyme, the compound may help modulate neuroinflammatory responses and provide neuroprotective effects.

- Cellular Interactions : The ketone and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can engage in π-π interactions with other biomolecules, affecting binding affinities .

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that this compound may protect against excitotoxicity and neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease. It has shown promise in reducing seizure activity in animal models by modulating excitatory neurotransmitter systems .

- Antioxidant Properties : The compound exhibits antioxidant capabilities that may help mitigate oxidative stress in neuronal cells, contributing to its neuroprotective effects .

- Potential Therapeutic Applications : Its role as a kynurenine pathway modulator suggests potential applications in treating neurodegenerative diseases and other conditions characterized by neuroinflammation .

Case Studies

Several studies illustrate the biological activity of this compound:

特性

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOADEDHOFTRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341076 | |

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15116-34-4 | |

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。